1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione, also known as PTAD, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PTAD is a potent electron acceptor and has been used as a co-catalyst in various organic reactions.
Scientific Research Applications
- CDK2 Inhibition : Researchers have explored the use of F2184-0189 as a novel CDK2 inhibitor for cancer treatment. CDK2 is a protein involved in cell cycle regulation, and inhibiting it selectively targets tumor cells. Several derivatives of F2184-0189, including pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds, were designed and synthesized . These compounds demonstrated significant cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) with IC50 values ranging from 6 to 99 nM. Compound 14, in particular, showed dual activity against cell lines and CDK2, making it a promising candidate for further investigation.
- F2184-0189 derivatives alter cell cycle progression. For instance, compound 14 induced significant changes in cell cycle dynamics, contributing to its anti-proliferative effects .
Cancer Treatment
Cell Cycle Modulation
Enzymatic Inhibition
properties
IUPAC Name |
1,3-dimethyl-6-[(4-methylanilino)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCKKPWIRIHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione |
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